molecular formula C6H9BrO2 B1266238 2-Bromoethyl methacrylate CAS No. 4513-56-8

2-Bromoethyl methacrylate

Cat. No. B1266238
CAS RN: 4513-56-8
M. Wt: 193.04 g/mol
InChI Key: AOUSBQVEVZBMNI-UHFFFAOYSA-N
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Patent
US08603726B2

Procedure details

A reactor was charged with 12.50 g (100 mmol) of 2-bromoethanol and 100 ml of tetrahydrofuran (THF) at 0° C. in a nitrogen atmosphere. After the dropwise addition of 10.45 g (100 mmol) of methacrylic chloride and 11.13 g (110 mmol) of triethylamine, the mixture was reacted at 25° C. for 30 minutes with stirring. After completion of the reaction, the reaction mixture was concentrated under reduced pressure, and the residue was purified by distillation to obtain 17.30 g of 2-bromoethyl methacrylate shown by the following formula (M-20′) (yield: 90%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step Two
Quantity
11.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][OH:4].[C:5](Cl)(=[O:9])[C:6]([CH3:8])=[CH2:7].C(N(CC)CC)C>O1CCCC1>[C:5]([O:4][CH2:3][CH2:2][Br:1])(=[O:9])[C:6]([CH3:8])=[CH2:7]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
BrCCO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.45 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
11.13 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 25° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.